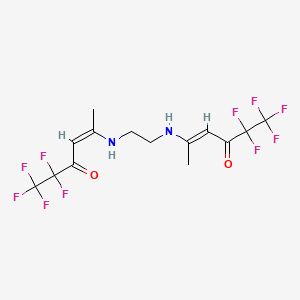

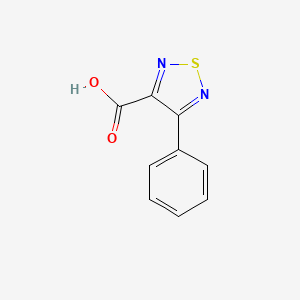

![molecular formula C7H5F3N4 B3151843 5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine CAS No. 723286-86-0](/img/structure/B3151843.png)

5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine

Overview

Description

5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is a chemical compound with the molecular formula C7H5F3N4 . It is a component of Sitagliptin Phosphate, a novel antidiabetic drug . The compound is also known as 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine hydrochloride .

Synthesis Analysis

The synthesis of 5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine involves several steps . The process starts with the addition of ethanol and hydrazine hydrate to 2-chloropyrazine. The pH is regulated to 6 and impurities are removed to obtain compound 2. This is followed by the addition of chlorobenzene and trifluoroacetic anhydride under stirring. After heating, methanesulfonic acid is added into the mixed reaction solution, refluxed, and trifluoroacetic acid is distilled out. The mixture is then allowed to react, and reduced pressure concentration is performed until the solution is dried. The pH is regulated to 12, and organic phases are separated out, and the impurities are removed to obtain compound 4. Finally, palladium/carbon and an ethanol solution of compound 4 are added under the protection of nitrogen in a high-pressure kettle. After the reaction, the mixture is filtered, washed, and concentrated. The residues are mixed with an ethanol solution of hydrogen chloride. After the mixed solution reacts, precipitates are separated, washed, and dried to a constant weight, thus obtaining the target compound .Molecular Structure Analysis

The molecular structure of 5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine is represented by the InChI code: 1S/C7H5F3N4/c1-4-2-11-3-5-12-13-6 (14 (4)5)7 (8,9)10/h2-3H,1H3 .Chemical Reactions Analysis

The chemical reactions involving 5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine are complex and involve several steps . The compound can react with various isocyanates in the presence of triethylamine to form a wide variety of derivatives . It can also undergo nitrosation to form N-nitroso-triazolopyrazine .Physical And Chemical Properties Analysis

5-Methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine has a molecular weight of 202.14 . It is a pale-yellow to yellow-brown solid .Scientific Research Applications

- Applications :

- Antibacterial Agents : Researchers have explored TTP derivatives for their antibacterial activity against Staphylococcus aureus and Escherichia coli strains .

- Antidiabetic Drugs : TTP is a precursor in the synthesis of Sitagliptin, an antidiabetic drug. Understanding its formation pathway is crucial for drug safety .

Medicinal Chemistry and Drug Development

Analytical Chemistry and Environmental Monitoring

Mechanism of Action

Target of Action

Similar compounds have shown significant activity against various cancer cell lines , suggesting potential targets within oncogenic pathways.

Mode of Action

It’s suggested that similar compounds may interact with their targets to disrupt cellular processes, leading to cell death .

Biochemical Pathways

Similar compounds have been shown to induce the mitochondrial apoptotic pathway by up-regulating bax and down-regulating bcl2, leading to the activation of caspase 3 in certain cancer cells .

Result of Action

Similar compounds have shown significant anti-cancer activity, suggesting that this compound may also have potential therapeutic effects .

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methyl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F3N4/c1-4-2-11-3-5-12-13-6(14(4)5)7(8,9)10/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBHVCNBINCRYSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC2=NN=C(N12)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F3N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

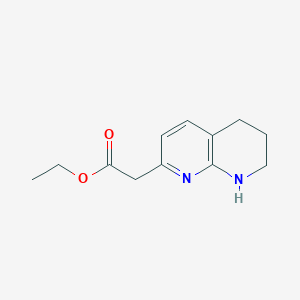

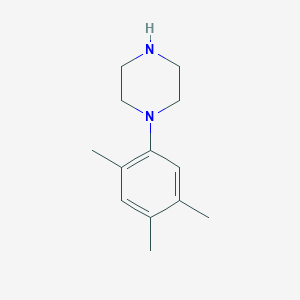

![5,6-Dihydro-4h-pyrrolo[3,4-d]thiazole](/img/structure/B3151767.png)

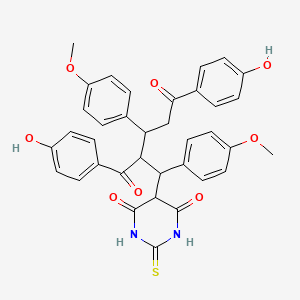

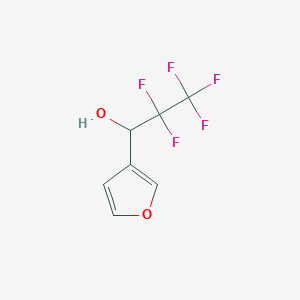

![3-Benzyloxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B3151802.png)

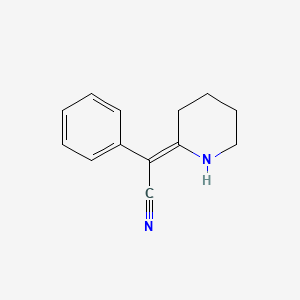

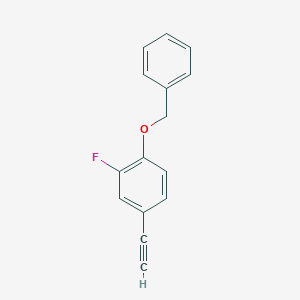

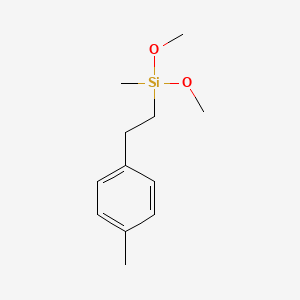

![Dimethoxy(methyl)[1-(4-methylphenyl)ethyl]silane](/img/structure/B3151820.png)

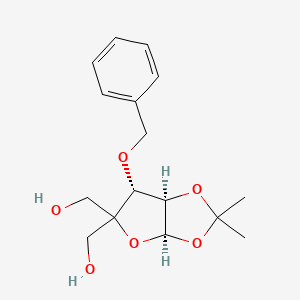

![N-[1-(2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-trien-17-yl)ethylidene]hydroxylamine](/img/structure/B3151833.png)